4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid

Suzuki coupling optimization Boronic acid pKa Diol recognition

4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (CAS 1615247-95-4, IUPAC: {4-[(oxan-4-yl)methoxy]phenyl}boronic acid, MF: C₁₂H₁₇BO₄, MW: 236.07 g/mol) is a para-substituted phenylboronic acid derivative bearing a tetrahydropyran-4-ylmethoxy (THP-methoxy) side chain. This compound belongs to the class of arylboronic acids widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation.

Molecular Formula C12H17BO4
Molecular Weight 236.07 g/mol
CAS No. 1615247-95-4
Cat. No. B1454698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
CAS1615247-95-4
Molecular FormulaC12H17BO4
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCC2CCOCC2)(O)O
InChIInChI=1S/C12H17BO4/c14-13(15)11-1-3-12(4-2-11)17-9-10-5-7-16-8-6-10/h1-4,10,14-15H,5-9H2
InChIKeyCWNJOBNCFIQEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid (CAS 1615247-95-4): A THP-Functionalized Arylboronic Acid Building Block


4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid (CAS 1615247-95-4, IUPAC: {4-[(oxan-4-yl)methoxy]phenyl}boronic acid, MF: C₁₂H₁₇BO₄, MW: 236.07 g/mol) is a para-substituted phenylboronic acid derivative bearing a tetrahydropyran-4-ylmethoxy (THP-methoxy) side chain. This compound belongs to the class of arylboronic acids widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation [1]. The THP-methoxy appendage is specifically incorporated to modulate solubility, lipophilicity (computed LogP = 1.643), and the pKa of the boronic acid group (predicted 8.70 ± 0.16) relative to simpler phenylboronic acid congeners . Commercially available purities range from 95% to 98%, with multiple vendors offering batch-specific QC documentation including NMR, HPLC, and GC .

Why Simple Phenylboronic Acids Cannot Replace 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in Drug Discovery and Chemical Biology Programs


Simple phenylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) are widely used in Suzuki couplings, but they lack the steric and electronic features of the THP-methoxy substituent that are critical in advanced medicinal chemistry [1]. The tetrahydropyran ring introduces significant three-dimensional character (Fsp³ = 0.50) versus the planar aromatic analogs, a property increasingly recognized as favorable for clinical success and selectivity . The THP-methoxy group shifts the boronic acid pKa by approximately 0.1–0.7 units relative to unsubstituted and 4-methoxy phenylboronic acids, altering the pH-dependent speciation and diol-binding thermodynamics that govern both chromatography behavior and biological recognition events [2]. Generic substitution with 4-methoxyphenylboronic acid would also reduce lipophilicity by approximately 0.5–1.3 LogP units, potentially compromising membrane permeability in cell-based assays . These combined differences mean that in a structure–activity relationship (SAR) campaign, swapping the THP-methoxy boronic acid for a simpler analog would alter the physicochemical profile of the resulting biaryl product in ways that cannot be corrected by downstream modifications alone.

Quantitative Differentiators of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid Versus In-Class Phenylboronic Acid Analogs


Offset pKa Relative to 4-Methoxyphenylboronic Acid: Implications for pH-Dependent Reactivity and Diol Binding

The predicted pKa of 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is 8.70 ± 0.16 . This places it 0.70 units lower than the measured pKa of 4-methoxyphenylboronic acid (9.4, determined from inflection point titration) [1] and approximately 0.10 units lower than unsubstituted phenylboronic acid (8.8 measured) [1]. The more acidic boronic acid is expected to exist in a higher proportion of the reactive trigonal boronate form at a given near-neutral pH, which can accelerate transmetalation in Suzuki couplings conducted at physiological or mildly basic conditions.

Suzuki coupling optimization Boronic acid pKa Diol recognition

Elevated Lipophilicity (LogP) for Enhanced Membrane Permeability Compared to 4-Methoxyphenylboronic Acid

The THP-methoxy substituent confers a computed LogP of 1.643 to 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid . This is substantially higher than the LogP reported for 4-methoxyphenylboronic acid, which ranges from –0.625 to +1.19 depending on the estimation method [1]. The 0.45–2.27 LogP unit increase indicates significantly greater partitioning into organic phases and lipid bilayers. In the context of drug discovery, higher LogP within the typical drug-like range (1–3) is associated with improved passive membrane permeability, a critical parameter for cell-based target engagement assays.

Drug-like properties Lipophilicity Permeability

Increased Fraction sp³ (Fsp³) as an Indicator of 3D Character Versus Planar Phenylboronic Acids

The fraction of sp³-hybridized carbons (Fsp³) for 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is reported as 0.50 . This reflects the six saturated carbon atoms contributed by the tetrahydropyran ring. In contrast, phenylboronic acid and 4-methoxyphenylboronic acid have Fsp³ values of 0.0, as they lack aliphatic carbons entirely. An Fsp³ of 0.50 falls within the range associated with higher clinical success rates; analysis of drug databases has demonstrated that drugs with higher Fsp³ (>0.45) exhibit lower attrition due to improved aqueous solubility and reduced flatness-driven promiscuity [1].

Molecular complexity Drug-likeness Fsp3

Regioisomeric Purity Advantage: Para-Substitution Ensures Linear Topology Versus Meta-Substituted Isomer

This compound is the para-(4-) isomer with the THP-methoxy substituent at the 4-position of the phenyl ring relative to boron, producing a linear, rod-like biaryl precursor upon Suzuki coupling. The meta isomer, 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid (CAS 1256358-76-5), introduces a 120° kink in the molecular axis after coupling, fundamentally altering the shape of the resulting biaryl scaffold [1]. The 4-isomer yields a calculated topological polar surface area (TPSA) of 58.9 Ų , identical to the meta isomer (since TPSA is substituent-based rather than topology-based), but the spatial orientation of the THP ring relative to the biaryl bond differs, which can produce divergent binding poses in protein targets even when overall surface properties are identical.

Regiochemistry Molecular topology SAR consistency

Commercial Purity Ceiling of 98% with Batch-Specific QC Documentation Versus Lower-Purity Alternatives

Multiple independent vendors supply 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid at a standard purity of 98% or ≥98%, with batch-specific QC reports including NMR, HPLC, and GC available upon request . In contrast, a second-tier purity grade of 95% is also commercially available . For analogous building blocks such as the meta isomer (CAS 1256358-76-5), the typical commercial purity is also 98% , indicating that this purity specification is achievable and standard for this compound class. The availability of 98% purity with full characterization enables direct use in medicinal chemistry without additional purification, reducing cycle time in iterative SAR workflows.

Batch-to-batch reproducibility Quality control Procurement specification

Optimal Use Cases for Procuring 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity Without Adding Aromatic Rings

When a screening hit containing a simple phenylboronic acid-derived biaryl motif shows good potency but poor cell permeability (LogD₇.₄ < 1), replacing the boronic acid coupling partner with 4-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid introduces a LogP increase of 0.45–2.27 units relative to 4-methoxyphenylboronic acid . The saturated THP ring adds lipophilicity without increasing aromatic ring count, preserving favorable developability profiles while improving membrane passage for intracellular target engagement.

Suzuki Coupling Optimization at Near-Neutral pH for Base-Sensitive Substrates

For coupling partners containing base-labile functional groups (e.g., esters, certain heterocycles), the lower pKa of this boronic acid (8.70 vs. 9.4 for 4-methoxyphenylboronic acid) enables effective transmetalation at reduced pH . This allows the coupling to proceed under milder basic conditions (e.g., K₃PO₄ at pH ~9 rather than NaOH at pH >12), reducing the risk of substrate decomposition and improving isolated yields of sensitive biaryl products.

Fragment Elaboration in Fsp³-Enriched DNA-Encoded Library (DEL) or Diversity-Oriented Synthesis

With an Fsp³ of 0.50, this boronic acid building block is suitable for introducing three-dimensional character into planar fragments . Libraries constructed with this monomer exhibit higher shape diversity than those built exclusively from planar phenylboronic acids, increasing the probability of identifying hits against challenging protein–protein interaction targets that require non-flat binding motifs.

Regioisomerically Defined Biaryl Library Synthesis for Parallel Medicinal Chemistry

In parallel synthesis campaigns where meta- and para-substituted biaryl series are being explored simultaneously, this para-substituted THP-methoxy boronic acid provides the linear biaryl topology [1]. Procurement of the correct regioisomer is critical to maintain SAR directionality; the para isomer is structurally distinguished from the commercially available meta isomer (CAS 1256358-76-5), and batch QC documentation (NMR) from vendors offering 98% purity ensures regioisomeric integrity .

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